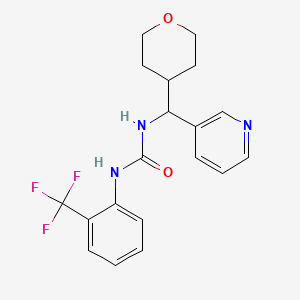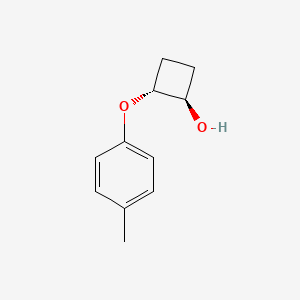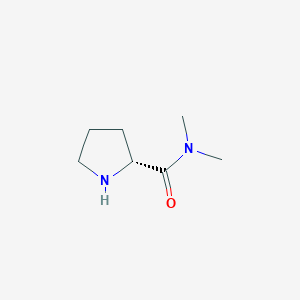
1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea" is a derivative of the aryl urea class of compounds, which are known for their biological activity, particularly as anticancer and antiproliferative agents. The aryl urea moiety is a common feature in medicinal chemistry due to its ability to interact with various biological targets. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds with similar structural features, such as pyridin-2-yl and trifluoromethylphenyl groups, which are known to influence the biological activity of these molecules .
Synthesis Analysis
The synthesis of related aryl urea derivatives typically involves the coupling of an aryl isocyanate with an amine. In the context of the provided papers, various 1-aryl-3-substituted phenyl urea derivatives have been designed and synthesized, demonstrating the versatility of this scaffold in generating a diverse array of compounds . The synthesis routes are often optimized to improve yields and selectivity for the desired products, which are then subjected to biological evaluation to assess their efficacy as antiproliferative agents.
Molecular Structure Analysis
The molecular structure of aryl ureas plays a crucial role in their biological activity. The presence of substituents on the pyridyl and phenyl rings can significantly affect the conformational preferences of these molecules, as well as their ability to form intramolecular hydrogen bonds . These structural features can also influence the binding affinity of the compounds to their biological targets, such as cytosine or tyrosine kinases . The equilibrium between different conformational isomers and the presence of electron-withdrawing or electron-donating groups can modulate the activity of these compounds.
Chemical Reactions Analysis
Aryl ureas can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. The papers provided do not detail specific reactions involving the compound , but they do suggest that the urea group can engage in hydrogen bonding, which is important for the interaction with biological targets . Additionally, the presence of substituents such as the trifluoromethyl group can affect the electronic properties of the molecule, potentially influencing its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as trifluoromethyl, can enhance the acidity of the NH group in the urea, affecting the compound's solubility and hydrogen bonding capacity . These properties are critical when considering the pharmacokinetic and pharmacodynamic profiles of the compounds, as they can impact the absorption, distribution, metabolism, and excretion (ADME) of the drugs.
Propiedades
IUPAC Name |
1-[oxan-4-yl(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-2-6-16(15)24-18(26)25-17(13-7-10-27-11-8-13)14-4-3-9-23-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNKSIPEBMLBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)
![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)


![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)
![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)
![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)